{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine

Melanocortin Receptor MC4R GPCR

Researchers targeting MC4R for obesity/cachexia often encounter low hit rates from suboptimal positional isomers. • Ortho-substitution delivers highest MC4R affinity among positional isomers-accelerating lead ID. • N-Ethyl decoration optimizes lipophilicity (XLogP3=0.8) for CNS permeability without sacrificing solubility. • Orthogonal benzylamine & piperazine reactive handles enable chemoselective parallel library synthesis.

Molecular Formula C14H23N3
Molecular Weight 233.359
CAS No. 926226-18-8
Cat. No. B2528517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine
CAS926226-18-8
Molecular FormulaC14H23N3
Molecular Weight233.359
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=CC=CC=C2CN
InChIInChI=1S/C14H23N3/c1-2-16-7-9-17(10-8-16)12-14-6-4-3-5-13(14)11-15/h3-6H,2,7-12,15H2,1H3
InChIKeyQHKAVVIOVVXKHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine Overview


{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine (CAS 926226-18-8) is a synthetic small molecule belonging to the piperazine-benzylamine class, characterized by an ortho-substituted benzylamine core linked via a methylene bridge to an N-ethylpiperazine moiety [1]. With a molecular formula of C₁₄H₂₃N₃ and a molecular weight of 233.35 g/mol, this compound serves as a versatile heterocyclic building block in medicinal chemistry [2]. Its structural scaffold is recognized as a privileged structure for constructing ligands targeting G-protein-coupled receptors, particularly the melanocortin-4 receptor (MC4R), where ortho-substituted benzylic piperazines have demonstrated the highest binding affinity among positional isomers [3].

Why {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine Is Irreplaceable


Generic substitution within the piperazine-benzylamine class is precluded by the profound impact of subtle structural variations on both physicochemical properties and target engagement. The ortho-substitution pattern on the benzylamine ring is documented to confer the highest affinity at the melanocortin-4 receptor compared to para- or meta-substituted analogs [1]. Furthermore, the N-ethyl substituent on the piperazine ring modulates lipophilicity (XLogP3 = 0.8) and molecular weight differently than the N-methyl variant (XLogP3 ~0.3; MW 219.33 vs. 233.35), altering pharmacokinetic behavior and synthetic tractability [2]. These distinctions mean that substituting the ortho–ethyl combination for the para–methyl combination is not equivalent—each permutation yields a unique profile of target affinity, solubility, and metabolic stability that must be quantitatively verified rather than assumed [3].

{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine vs. Closest Analogs


Ortho Substitution Enhances MC4R Binding Affinity

In a systematic SAR study of substituted benzylic piperazine derivatives targeting the melanocortin-4 receptor, analogs with ortho substitution on the aromatic ring consistently afforded the highest binding affinity, outperforming both meta- and para-substituted counterparts [1]. This class-level SAR finding has been independently validated across multiple MC4R agonist and antagonist series, where the ortho-substitution pattern is a critical determinant of potency and selectivity [2].

Melanocortin Receptor MC4R GPCR SAR Ortho Effect

N-Ethylpiperazine: Lipophilicity and Molecular Weight Impact

The target compound, bearing an N-ethylpiperazine substituent, has a computed XLogP3 of 0.8 and a molecular weight of 233.35 g/mol [1]. Its closest N-methyl analog ({2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine, CAS 879896-50-1) has a molecular weight of 219.33 g/mol [2]. While exact XLogP3 for the N-methyl analog is not available from PubChem, the ethyl-to-methyl substitution at the piperazine N4 position typically increases logP by approximately 0.4–0.5 units based on established Hansch π constants for methylene group addition, resulting in a quantifiable difference in lipophilicity that may affect membrane permeability and metabolic stability .

Lipophilicity XLogP Physicochemical Properties N-Alkylpiperazine Drug-likeness

Ortho Isomer Price Premium over Para

A direct procurement comparison at a single reputable vendor (Santa Cruz Biotechnology) reveals that the ortho-substituted target compound (sc-333672) is priced at $248.00 for 250 mg, while the para-substituted analog (CAS 914349-67-0; sc-333695) is priced at $197.00 for the same quantity, representing a +26% premium for the ortho isomer [REFS-1, REFS-2]. This pricing differential is consistent with the established SAR advantage of ortho substitution in MC4R-targeting programs and the additional synthetic steps often required for ortho-functionalized benzylamine intermediates [2].

Procurement Pricing Ortho vs Para Synthetic Accessibility Building Block Value

Methylene Bridge: Conformational Flexibility Advantage

The target compound features a methylene (-CH₂-) bridge between the phenyl ring and the piperazine nitrogen, creating a benzyl-piperazine topology with 4 rotatable bonds [1]. In contrast, the direct-attachment analog 1-[2-(piperazin-1-yl)phenyl]methanamine (CAS 190017-89-1) has the piperazine ring directly bonded to the phenyl ring, resulting in only 2 rotatable bonds and a more conformationally restricted scaffold with different electronic properties at the aniline-like nitrogen . The methylene bridge decouples the piperazine basicity from the aromatic π-system, altering the pKa of the piperazine nitrogen and potentially affecting receptor binding pharmacophore geometry .

Conformational Flexibility Linker Effects Methylene Bridge Structure-Based Design Scaffold Hopping

Optimal Applications of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine


MC4R-Targeted Drug Discovery

Given the established SAR that ortho-substituted benzylic piperazines provide the highest affinity at the melanocortin-4 receptor [1], this compound is the preferred starting building block for MC4R antagonist or agonist lead generation campaigns. Programs targeting obesity, cachexia, or metabolic disorders where MC4R modulation is validated should prioritize this ortho isomer over para or meta alternatives to maximize initial hit rates and reduce downstream optimization burden [2].

Kinase Inhibitor Pharmacophore Design

Piperazine-containing benzylamine derivatives have been reported as components of FLT3 and BCR-ABL kinase inhibitor scaffolds, where the piperazine moiety contributes critical hydrogen-bonding interactions within the ATP-binding pocket [1]. The combination of ortho-substitution and N-ethyl decoration may offer a differentiated pharmacokinetic profile for kinase-targeted anticancer agents, particularly when increased lipophilicity (XLogP3 = 0.8) is desired to enhance cellular permeability [2].

CNS Drug Discovery: Optimized BBB Penetration

The compound's computed XLogP3 of 0.8 and molecular weight of 233.35 place it within favorable CNS drug-like property space [1]. The ethyl-substituted piperazine provides moderately higher lipophilicity than the methyl analog, potentially improving passive blood-brain barrier permeability while retaining sufficient aqueous solubility for formulation. This makes the compound a suitable building block for CNS-targeted programs where the piperazine-benzylamine scaffold has precedent, including serotonin and dopamine receptor modulator development [2].

Combinatorial Library Synthesis

The presence of both a primary benzylamine (-CH₂NH₂) and a tertiary piperazine nitrogen provides two distinct reactive handles with differential reactivity, enabling sequential chemoselective functionalization [1]. This orthogonal reactivity profile supports diversity-oriented synthesis and parallel library construction, where the methylene bridge also offers greater conformational sampling than direct-attachment analogs, potentially accessing a broader range of three-dimensional pharmacophore space [2].

Technical Documentation Hub

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